Ethyl 2-bromo-3-fluoro-6-methylbenzoate
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Overview
Description
Ethyl 2-bromo-3-fluoro-6-methylbenzoate is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 6 on the benzene ring are substituted with bromine, fluorine, and methyl groups, respectively. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-3-fluoro-6-methylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-bromo-3-fluoro-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-fluoro-6-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents with the oxidizing agent in excess.
Major Products Formed
Nucleophilic Substitution: Produces substituted benzoates depending on the nucleophile used.
Reduction: Yields ethyl 2-bromo-3-fluoro-6-methylbenzyl alcohol.
Oxidation: Results in ethyl 2-bromo-3-fluoro-6-methylbenzoic acid.
Scientific Research Applications
Ethyl 2-bromo-3-fluoro-6-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-3-fluoro-6-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular processes. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Ethyl 2-bromo-3-fluoro-6-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 2-bromo-6-fluoro-3-methylbenzoate: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Ethyl 3-bromo-2-fluoro-6-methylbenzoate: Another isomer with distinct chemical properties and uses.
Mthis compound: Methyl ester variant with different physical and chemical characteristics.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Properties
Molecular Formula |
C10H10BrFO2 |
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Molecular Weight |
261.09 g/mol |
IUPAC Name |
ethyl 2-bromo-3-fluoro-6-methylbenzoate |
InChI |
InChI=1S/C10H10BrFO2/c1-3-14-10(13)8-6(2)4-5-7(12)9(8)11/h4-5H,3H2,1-2H3 |
InChI Key |
VSGCNAHPXURIDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)F)C |
Origin of Product |
United States |
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